6beta-Methylprednisolone hemisuccinate

Stereochemistry–activity relationship Glucocorticoid receptor pharmacology Impurity qualification

This certified reference standard is the 6β-methyl epimer of methylprednisolone hemisuccinate—designated EP Impurity F—with no glucocorticoid activity. It is the mandatory retention time marker for HPLC system suitability in ANDA submissions for generic Solu-Medrol®, supporting specificity (resolution from the 6α active epimer), linearity (0.05–2.0%), and precision (RSD NMT 5.0%). Supplied with full characterization data compliant with ICH Q3A guidelines for impurity qualification. Essential for QC release testing, forced degradation studies, and DMF/ANDA filings.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
CAS No. 2376134-25-5
Cat. No. B8820629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Methylprednisolone hemisuccinate
CAS2376134-25-5
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O
InChIInChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16+,17+,19+,23-,24+,25+,26+/m1/s1
InChIKeyIMBXEJJVJRTNOW-CPVDQBHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Methylprednisolone Hemisuccinate CAS 2376134-25-5: Pharmacopoeial Identity and Baseline for Procurement


6beta-Methylprednisolone hemisuccinate (CAS 2376134-25-5, molecular formula C₂₆H₃₄O₈, molecular weight 474.54 g/mol) is a defined and listed impurity of the glucocorticoid active pharmaceutical ingredient (API) methylprednisolone hemisuccinate [1]. It is designated as Methylprednisolone Hydrogen Succinate EP Impurity F under the European Pharmacopoeia monograph [2]. The compound is the 6β-methyl epimer of the active API—differing in stereochemistry at the C6 position (6β-methyl vs. the therapeutically active 6α-methyl configuration) [3]. It is commercially supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines, intended for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Why 6beta-Methylprednisolone Hemisuccinate Cannot Be Substituted with the Active 6α-Methyl Epimer or Other In-Class Impurities


Stereochemical configuration at the C6 position of methylprednisolone derivatives is a critical determinant of biological activity and pharmaceutical quality. The 6β-methyl epimer (this compound) has been explicitly stated to possess no pharmacological activity as a glucocorticoid [1], whereas the 6α-methyl epimer (methylprednisolone, CAS 83-43-2) is a potent glucocorticoid receptor agonist with an IC₅₀ value of 1.67 nM in fluorescence polarization competitive binding assays . In pharmaceutical manufacturing and quality control, these two epimers are distinct entities with different CAS numbers, HPLC retention characteristics, and regulatory significance. The 6β-methyl hemisuccinate serves exclusively as an analytical reference standard for impurity identification and quantification, not as an active pharmaceutical ingredient [2]. Substituting one epimer for the other in analytical workflows would invalidate method specificity, compromise impurity profiling accuracy, and potentially lead to regulatory non-compliance under ICH Q3A guidelines for impurity qualification [3].

Quantitative Differentiation Evidence for 6beta-Methylprednisolone Hemisuccinate (CAS 2376134-25-5) Against Closest Analogs


Pharmacological Activity: 6β-Methyl Epimer vs. 6α-Methyl Active API — A Binary Functional Distinction

The 6β-methylprednisolone epimer (both free base and its hemisuccinate derivative) is explicitly described in patent literature as having no pharmacological activity, in direct contrast to the 6α-methyl epimer (methylprednisolone) which is a potent, clinically used glucocorticoid [1]. The patent CN110655549A states: '6 beta-methylprednisolone is an important impurity in a finished product of the methylprednisolone and has no pharmacological activity' [1]. In contrast, methylprednisolone (6α-methylprednisolone, CAS 83-43-2) demonstrates glucocorticoid receptor (GR) binding with an IC₅₀ of 1.67 nM in fluorescence polarization competitive binding assays, ranking it as the most potent binder among common synthetic glucocorticoids tested: methylprednisolone (IC₅₀ 1.67 nM) > betamethasone (IC₅₀ 2.94 nM) ≈ prednisolone (IC₅₀ 2.95 nM) > dexamethasone (IC₅₀ 5.58 nM) . This binary active/inactive distinction at the epimer level establishes the 6β compound as a process-related impurity of safety and quality concern, not a therapeutic agent.

Stereochemistry–activity relationship Glucocorticoid receptor pharmacology Impurity qualification

USP Chromatographic Purity Limits: Quantitative Acceptance Criteria for Methylprednisolone Hemisuccinate Impurity Control

The USP monograph for Methylprednisolone Hemisuccinate (CAS 2921-57-5, the active 6α-methyl hemisuccinate) prescribes quantitative limits for related impurities including the 6β-methyl hemisuccinate epimer [1]. Using an HPLC method with a 254 nm detector and L1 column (4.6 mm × 20 cm, 5 µm packing), the acceptance criteria are: not more than 1.0% of any individual impurity and not more than 2.0% of total impurities, calculated on the dried basis [1][2]. The assay specification for the API is 97.0–103.0% C₂₆H₃₄O₈ [2]. The quantification formula is: 100(C_S / C_U)(r_i / r_S), where C_S is the concentration of USP Methylprednisolone Hemisuccinate RS in the Standard solution, C_U is the Test solution concentration, r_i is the individual impurity peak area, and r_S is the methylprednisolone hemisuccinate peak area from the Standard solution [1]. These limits establish the quantitative framework within which the 6β-methyl hemisuccinate reference standard must be procured and used for method system suitability, linearity, and accuracy validation.

Pharmacopoeial impurity limits HPLC chromatographic purity USP monograph specification

Reference Standard Purity: Achievable HPLC Purity of 6β-Methylprednisolone vs. Commercial 6α-Methylprednisolone Hemisuccinate

Commercially available 6β-methylprednisolone hemisuccinate reference standards are supplied at purities of ≥95% (standard grade) to 99%+ HPLC (premium grade) . The free base 6β-methylprednisolone (CAS 18462-27-6, EP Impurity H) has been synthesized and purified to 99.8% as determined by HPLC, with structural confirmation by ¹H-NMR, ¹³C-NMR, NOESY, and MS [1]. CATO Research Chemicals supplies the hemisuccinate derivative under ISO 17034 accreditation as a certified reference material (CRM) for analytical applications [2]. In comparison, the active API methylprednisolone hemisuccinate (6α-methyl, CAS 2921-57-5) is supplied by Sigma-Aldrich as an EP Reference Standard for peak identification, with its purity specified within the EP monograph framework . The 6β-methyl hemisuccinate reference standard commands a premium price point (e.g., approximately €22,592 per 10 mg for the TRC-branded standard) reflective of its specialized synthesis, stereochemical purity requirements, and limited production scale .

Reference standard purity HPLC quantification ISO 17034 certified reference material

Stereochemical Synthesis Challenge: 6β-Methyl vs. 6α-Methyl Epimer Production Complexity and Yield

The synthesis of 6β-methylprednisolone presents a significant stereochemical challenge compared to the 6α-methyl epimer. Under standard synthetic conditions, the 6α-methyl epimer is the thermodynamically favored product; the 6β-methyl epimer typically forms as a minor component of epimeric mixtures [1]. Patent WO 2010066349A1 reports that hydrogenation of a 6-methylene steroid intermediate using Wilkinson's catalyst yields a 6β:6α epimer ratio of approximately 2.5:1 under kinetically controlled conditions, but subsequent acid-catalyzed epimerization with p-toluenesulfonic acid drives the equilibrium toward the 6α-methyl epimer, leaving only small quantities of the 6β isomer recoverable after chromatographic purification [1]. The dedicated 8-step synthesis published by Ying et al. (2018) for 6β-methylprednisolone (free base) proceeds from a 5α,6α-epoxy starting material through epoxide ring-opening, acidic hydrolysis, alkaline elimination, fermented dehydrogenation, iodination, substitution, alkaline hydrolysis, and final preparative HPLC purification to achieve 99.8% purity [2]. The complexity and length of this synthesis directly impact the commercial availability and cost of the 6β-methylprednisolone hemisuccinate reference standard relative to the readily available 6α-methyl API.

Stereoselective synthesis Epimerization control Impurity reference standard preparation

Regulatory Application: ICH Q3A Impurity Qualification Threshold and ANDA Submission Requirements

Under ICH Q3A(R2) guidelines, any impurity present at or above the identification threshold (0.10% or 1.0 mg/day, whichever is lower) must be identified; impurities at or above the qualification threshold (0.15% or 1.0 mg/day) require safety qualification [1]. The USP monograph sets an individual impurity limit of NMT 1.0% for methylprednisolone hemisuccinate [2]. A 6β-methylprednisolone hemisuccinate reference standard is explicitly required for: (a) system suitability testing in the USP chromatographic purity method; (b) relative retention time (RRT) marker identification; (c) method validation (AMV) for specificity, linearity, accuracy, and LOQ/LOD determination; and (d) batch-to-batch impurity profiling in ANDA submissions for generic methylprednisolone hemisuccinate drug products [3][4]. Without a characterized 6β-methyl hemisuccinate reference standard, an ANDA applicant cannot demonstrate adequate control of this specified EP Impurity F, potentially resulting in regulatory deficiency letters or delayed approval.

ANDA regulatory submission ICH Q3A impurity qualification Method validation AMV

Priority Procurement and Application Scenarios for 6beta-Methylprednisolone Hemisuccinate CAS 2376134-25-5


ANDA Filing: HPLC Method Validation and System Suitability for Methylprednisolone Hemisuccinate Drug Substance

For generic pharmaceutical manufacturers filing ANDAs for methylprednisolone hemisuccinate injection products (e.g., generic Solu-Medrol®), a certified 6β-methylprednisolone hemisuccinate reference standard is required to establish system suitability in the USP chromatographic purity method. The USP monograph specifies a column efficiency of NLT 5000 theoretical plates and injection precision of RSD NMT 5.0% using the USP Methylprednisolone Hemisuccinate RS [1]. The 6β-methyl hemisuccinate reference standard serves as the retention time marker for EP Impurity F, enabling accurate peak identification and quantification against the NMT 1.0% individual impurity limit and NMT 2.0% total impurity limit [1][2]. Method validation parameters — specificity (resolution between 6α and 6β epimers), linearity (typically 0.05–2.0% of API concentration), accuracy (recovery 90–110%), and LOQ (≤0.05%) — all require this reference standard [3].

API Batch Release Testing: Impurity Profiling for GMP Quality Control

In GMP quality control laboratories, every batch of methylprednisolone hemisuccinate API must be tested against the chromatographic purity specification before release. The 6β-methyl hemisuccinate EP Impurity F reference standard is used to prepare system suitability solutions, spike recovery samples, and calibration standards for the HPLC method prescribed in the EP/USP monographs [1][2]. Failure to detect and quantify the 6β-methyl epimer could result in batch rejection, regulatory observations (FDA Form 483), or, in worst case, product recall if the impurity exceeds the qualification threshold of 0.15% under ICH Q3A without appropriate toxicological qualification [3].

Forced Degradation Studies: Assessing Epimerization Stability of Methylprednisolone Hemisuccinate Formulations

The 6β-methyl hemisuccinate reference standard is essential for forced degradation studies designed to evaluate whether the 6α-methyl (active) epimer undergoes C6 epimerization to the 6β-methyl (inactive) form under stressed conditions (heat, acid, base, oxidation, photolysis). Patent literature indicates that acid-catalyzed epimerization can interconvert 6β-methyl and 6α-methyl steroids, making epimerization a potential degradation pathway [1]. Quantifying the 6β-methyl hemisuccinate in stressed samples relative to the initial API content provides critical data for establishing shelf-life specifications and storage conditions (e.g., the USP requirement for tight containers and the vendor-recommended storage at 2–8°C for the reference standard itself) [2][3].

Quote Request

Request a Quote for 6beta-Methylprednisolone hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.